molecular formula C18H19N3 B5609829 N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine

Cat. No.: B5609829
M. Wt: 277.4 g/mol
InChI Key: HQOYWBCXUCFOME-UHFFFAOYSA-N
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Description

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine typically involves the reaction of 2-phenyl-4-quinazolinone with isobutylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and differentiation . By inhibiting these targets, the compound can exert its anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine is unique due to its specific structural features and the presence of the isobutyl group, which may contribute to its distinct biological activities.

Properties

IUPAC Name

N-(2-methylpropyl)-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-13(2)12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOYWBCXUCFOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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